Dopamine and Serotonin Receptor Affinity: Timiperone Versus Haloperidol
Timiperone exhibits quantitatively higher receptor affinity compared to haloperidol, the reference butyrophenone antipsychotic. According to NCATS Inxight Drugs, timiperone has a five- to eight-fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors than haloperidol [1]. This enhanced receptor engagement profile is corroborated by independent sources noting timiperone's higher affinity as an antagonist for D2 and 5-HT2A receptors relative to haloperidol [2].
| Evidence Dimension | Dopamine receptor affinity (fold difference) |
|---|---|
| Target Compound Data | 5-8× higher than haloperidol |
| Comparator Or Baseline | Haloperidol (baseline = 1×) |
| Quantified Difference | 5-8× (dopamine receptors); 15× (serotonin receptors) |
| Conditions | Receptor binding assays; data aggregated from multiple studies as reported by NCATS |
Why This Matters
Higher receptor affinity at lower dosing may translate to differentiated therapeutic potency and potentially distinct side effect profiles, informing compound selection for receptor occupancy studies or antipsychotic drug development.
- [1] NCATS Inxight Drugs. Timiperone substance profile. National Center for Advancing Translational Sciences. View Source
- [2] Miyamoto S. Timiperone. In: Stolerman IP, ed. Encyclopedia of Psychopharmacology. Springer, Berlin, Heidelberg; 2010. View Source
